- Reduction of arylcarbonyl using zinc dust in acetic acid, Bulletin of the Chemical Society of Japan, 1995, 68(1), 282-4

Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)

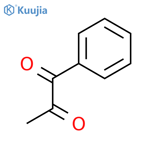

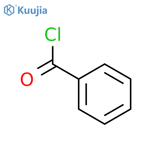

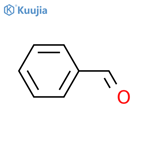

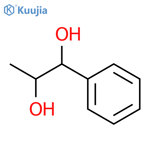

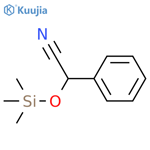

90-63-1 structure

Produktname:1-Hydroxy-1-phenylpropan-2-one

1-Hydroxy-1-phenylpropan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Hydroxy-1-phenyl-2-propanone

- 1-hydroxy-1-phenylacetone

- 1-Hydroxy-1-phenylpropan-2-one

- 2-Propanone,1-hydroxy-1-phenyl-

- L-PHENYLACETYLCARBINOL

- 1-hydoxy-1-phenylpropan-2-one

- 1-hydroxy-1-phenylpropanone

- 1-Phenyl-1-hydroxypropan-2-one

- 1-Phenyl-2-oxo-1-propanol

- 1-Phenylacetylcarbinol

- Phenylacetylcarbinol

- 1-Hydroxy-2-oxo-1-phenylpropane

- (+/-)-phenylacetylcarbinol

- ZBFFNPODXBJBPW-UHFFFAOYSA-N

- 1-Hydroxy-1-phenylacetone #

- Ephedrine Impurity A (Racemic)

- 1-Hydroxy,1-phenyl-2-propanone

- 2-Propanone, 1-hydroxy-1-phenyl-

- NSC404583

- 5136AJ

- 1-Hydroxy-1-phenyl-2-propanone (ACI)

- NSC 404583

- α-Hydroxybenzyl methyl ketone

- CHEMBL321266

- PHENYLACETYLCARBINOL, (+/-)-

- MFCD03792883

- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H

- NSC-404583

- NS-01150

- SY028287

- L-phenyl acetyl carbinol

- 90-63-1

- .ALPHA.-HYDROXYBENZYL METHYL KETONE

- UNII-549MDP6U9F

- AC1336

- CS-0186348

- CHEBI:149767

- AI3-20452

- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE

- SCHEMBL26259

- NS00003919

- Q413710

- EINECS 202-006-0

- AKOS006276148

- EN300-1590241

- 549MDP6U9F

- DTXSID50861683

-

- MDL: MFCD03792883

- Inchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3

- InChI-Schlüssel: ZBFFNPODXBJBPW-UHFFFAOYSA-N

- Lächelt: O=C(C(C1C=CC=CC=1)O)C

Berechnete Eigenschaften

- Genaue Masse: 150.06800

- Monoisotopenmasse: 150.068

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 2

- Komplexität: 137

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1

- Topologische Polaroberfläche: 37.3

Experimentelle Eigenschaften

- Dichte: 1.119

- Siedepunkt: 253 ºC

- Flammpunkt: 105 ºC

- PSA: 37.30000

- LogP: 1.30900

1-Hydroxy-1-phenylpropan-2-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D781865-1g |

1-Hydroxy-1-phenyl-2-propanone |

90-63-1 | 95% | 1g |

$460 | 2024-07-20 | |

| Enamine | EN300-1590241-10.0g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 10g |

$2418.0 | 2023-06-04 | ||

| Enamine | EN300-1590241-0.25g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 0.25g |

$197.0 | 2023-06-04 | ||

| Enamine | EN300-1590241-1.0g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 1g |

$398.0 | 2023-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14050-1g |

1-Hydroxy-1-phenylpropan-2-one |

90-63-1 | 95% | 1g |

¥2658.0 | 2023-09-07 | |

| Enamine | EN300-1590241-0.05g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 0.05g |

$92.0 | 2023-06-04 | ||

| Enamine | EN300-1590241-2.5g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 2.5g |

$735.0 | 2023-06-04 | ||

| OTAVAchemicals | 3355149-250MG |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 95% | 250MG |

$309 | 2023-07-10 | |

| Enamine | EN300-1590241-50mg |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 50mg |

$92.0 | 2023-09-23 | ||

| Enamine | EN300-1590241-1000mg |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 1000mg |

$398.0 | 2023-09-23 |

1-Hydroxy-1-phenylpropan-2-one Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water

Referenz

- α-Hydroxylation of enolates and silyl enol ethers, Organic Reactions (Hoboken, 2003, 62,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates, Tetrahedron Letters, 1997, 38(41), 7183-7186

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C

1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C

1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referenz

- Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation, Journal of the American Chemical Society, 2020, 142(39), 16894-16902

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol

Referenz

- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst, Journal of Molecular Catalysis, 1989, 49(2),

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C

Referenz

- Formation of α-hydroxyketones via irregular Wittig reaction, Tetrahedron Letters, 2009, 50(12), 1276-1278

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

Referenz

- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referenz

- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts, Journal of the American Chemical Society, 2014, 136(21), 7539-7542

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Water Solvents: Water

Referenz

- The chlorination of propiophenone; determination of pKa value and of the course of the reaction, Canadian Journal of Chemistry, 1990, 68(11), 2060-9

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

Referenz

- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons, Tetrahedron Letters, 1990, 31(18), 2599-602

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

1.2 Reagents: Dimethyldioxirane Solvents: Acetone

1.2 Reagents: Dimethyldioxirane Solvents: Acetone

Referenz

- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane, Chemische Berichte, 1991, 124(10), 2369-72

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C

Referenz

- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant, Applied Organometallic Chemistry, 2015, 29(4), 254-258

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Catalysts: Dowex 50W Solvents: Water

Referenz

- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones, Synthetic Communications, 1992, 22(11), 1523-8

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt

Referenz

- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; rt; 4 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled

Referenz

- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, Journal of Organic Chemistry, 2012, 77(12), 5454-5460

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C

Referenz

- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C

1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt

1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt

Referenz

- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction, Organic Letters, 2019, 21(22), 8893-8898

1-Hydroxy-1-phenylpropan-2-one Raw materials

- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)

- 2-Propanone,1-hydroxy-1-phenyl-, oxime

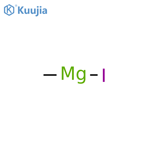

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-

- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-

- Borate(1-),tetrafluoro-

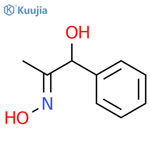

- 2-Hydroxy-1-phenyl-1-propanone

- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)

- Oxirane, 2-methyl-2-nitro-3-phenyl-

- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane

- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate

- Phosphonium, (1-methoxyethyl)triphenyl-

- 1-Phenylpropane-1,2-dione

- Benzoyl chloride

- Benzaldehyde

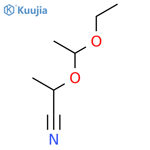

- 2-(1-ethoxyethoxy)propanenitrile

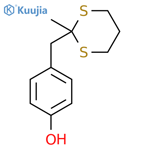

- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol

1-Hydroxy-1-phenylpropan-2-one Preparation Products

1-Hydroxy-1-phenylpropan-2-one Verwandte Literatur

-

Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450

-

Moritz Doeker,Laura Grabowski,D?rte Rother,Andreas Jupke Green Chem. 2022 24 295

-

Verena Thiel,Thorsten Brinkhoff,Jeroen S. Dickschat,Susanne Wickel,J?rg Grunenberg,Irene Wagner-D?bler,Meinhard Simon,Stefan Schulz Org. Biomol. Chem. 2010 8 234

-

Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206

-

Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580

Related Articles

-

Enrofloxacinhydrochlorid – Ein effektives Antibiotikum in der Veterinärmedizin Enrofloxacinhydrochlo……Jun 17, 2025

-

Morpholinoethansulfonsäure – Ein wirksames Tool in der chemischen Biopharmazie Morpholinoethansulfon……Jun 17, 2025

-

Titandiborid in der chemischen Biopharmazie: Neue Perspektiven für die Synthese von Medikamenten Die……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

90-63-1 (1-Hydroxy-1-phenylpropan-2-one) Verwandte Produkte

- 53439-91-1(L-Phenylacetyl Carbinol)

- 1505673-76-6(2-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one)

- 1337789-29-3(3-(1-benzofuran-5-yl)methylpiperidine)

- 61051-68-1(1(2H)-Naphthalenone, 3,4-dihydro-6,8-dihydroxy-)

- 955674-03-0(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide)

- 1092299-47-2(6-fluoro-1H-indol-3-amine)

- 2138120-44-0(4,4-Dimethyl-3-(3-methyl-1,2-thiazol-5-yl)cyclohexan-1-one)

- 73496-41-0(L-Arginine,N2-[(phenylmethoxy)carbonyl]-, monohydrobromide (9CI))

- 1784919-58-9(1,2,2-Trifluorocyclohexanecarboxylic Acid)

- 40371-51-5((S)-(-)-4-Amino-2-hydroxybutyric acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):162.0/325.0

atkchemica

(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung